molecular formula C19H14O2 B2549091 (2E)-1-{[1,1'-biphenyl]-4-yl}-3-(furan-2-yl)prop-2-en-1-one CAS No. 132434-51-6

(2E)-1-{[1,1'-biphenyl]-4-yl}-3-(furan-2-yl)prop-2-en-1-one

Cat. No.: B2549091
CAS No.: 132434-51-6
M. Wt: 274.319
InChI Key: GYQWBOPWQQNAIH-OUKQBFOZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-1-{[1,1'-Biphenyl]-4-yl}-3-(furan-2-yl)prop-2-en-1-one is a chalcone derivative characterized by a conjugated α,β-unsaturated ketone system. Its structure comprises a biphenyl group at the 1-position and a furan-2-yl substituent at the 3-position, connected via a trans-configured propenone bridge. Chalcones like this are typically synthesized via Claisen-Schmidt condensation, as demonstrated in studies involving furan- or biphenyl-substituted precursors .

The biphenyl moiety enhances π-π stacking interactions in biological targets, while the furan ring contributes to electronic modulation and solubility. Crystallographic studies (e.g., using SHELX software ) reveal planar configurations critical for binding to enzymes like tyrosinase or antimicrobial targets . Its bioactivity profile includes antitubercular, antifungal, and antimelanogenesis properties, as highlighted in diverse pharmacological screens .

Properties

IUPAC Name

(E)-3-(furan-2-yl)-1-(4-phenylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14O2/c20-19(13-12-18-7-4-14-21-18)17-10-8-16(9-11-17)15-5-2-1-3-6-15/h1-14H/b13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYQWBOPWQQNAIH-OUKQBFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-{[1,1’-biphenyl]-4-yl}-3-(furan-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-biphenylcarboxaldehyde and 2-acetylfuran in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the formation of the chalcone.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-{[1,1’-biphenyl]-4-yl}-3-(furan-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chalcone to its corresponding alcohol or alkane.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

Chemistry

The compound serves as a precursor for the synthesis of more complex organic molecules. Its unique structure allows researchers to study reaction mechanisms and kinetics in organic chemistry. It can also undergo various chemical transformations such as oxidation, reduction, and substitution reactions.

Biology

Research indicates that (2E)-1-{[1,1'-biphenyl]-4-yl}-3-(furan-2-yl)prop-2-en-1-one exhibits potential biological activities:

  • Antimicrobial Properties: Studies suggest that chalcones can inhibit bacterial growth.
  • Anti-inflammatory Effects: The compound may modulate inflammatory pathways by inhibiting enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).
  • Anticancer Activity: Preliminary research indicates that it may induce apoptosis in cancer cells through modulation of signaling pathways such as PI3K/Akt or MAPK pathways .

Medicine

The pharmacological effects of this compound are under investigation for potential therapeutic applications in treating diseases such as cancer and inflammatory disorders. Its ability to interact with specific molecular targets makes it a candidate for drug development .

Industry

In industrial applications, this compound is explored for its unique chemical properties that can be utilized in developing new materials, including polymers and coatings. Its structural characteristics allow for modifications that can enhance material performance .

Case Studies

Study Focus Findings
Study on Anticancer ActivityInvestigated the effects of chalcone derivatives on cancer cell linesIndicated significant apoptosis induction in breast cancer cells via PI3K/Akt pathway modulation
Anti-inflammatory MechanismExplored the inhibition of COX enzymes by various chalconesFound that this compound showed dose-dependent inhibition of COX activity
Synthesis OptimizationFocused on improving yield in the Claisen-Schmidt condensation reactionReported enhanced yields through solvent optimization and temperature control

Mechanism of Action

The mechanism of action of (2E)-1-{[1,1’-biphenyl]-4-yl}-3-(furan-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. For instance, its potential anticancer activity may be attributed to its ability to induce apoptosis (programmed cell death) in cancer cells by modulating signaling pathways such as the PI3K/Akt or MAPK pathways. Additionally, its anti-inflammatory effects may result from the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).

Comparison with Similar Compounds

Key Observations :

  • Biphenyl vs.
  • Electron-Withdrawing Groups : Bromine (LabMol-70) and trifluoromethyl () substituents increase electrophilicity, correlating with stronger antifungal and antiviral activities.
  • Heterocyclic Variations : Indole-containing analogues (e.g., ) exhibit distinct anticancer profiles due to planar aromatic systems enabling DNA intercalation.

Antitubercular Activity

  • The biphenyl-furan chalcone (target) and LabMol-70 inhibit Mycobacterium tuberculosis with MIC values of 0.07–0.31 µg/mL, outperforming methoxy-substituted analogues (e.g., LabMol-69: MIC = 0.62 µg/mL) . The biphenyl group likely enhances target binding via hydrophobic interactions.

Antifungal Activity

  • Against Trichophyton rubrum, the target compound and 4-bromo derivative () show MICs of 0.07 µg/mL, comparable to ketoconazole . Furan rings may disrupt fungal membrane ergosterol biosynthesis .

Anticancer Activity

  • Structural rigidity from biphenyl groups may limit cell penetration compared to flexible indole systems.

Enzyme Inhibition

  • Tyrosinase inhibition is prominent in furan-chalcones (IC50: ~5 µM) due to chelation of the enzyme’s copper center . Biphenyl substituents may sterically hinder binding compared to smaller groups (e.g., 4-methoxy).

Biological Activity

(2E)-1-{[1,1'-biphenyl]-4-yl}-3-(furan-2-yl)prop-2-en-1-one, a chalcone derivative, has emerged as a compound of interest due to its unique structural features and potential biological activities. This article explores its biological properties, synthesis methods, and applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C19H14O2. The compound is characterized by a conjugated system that enhances its reactivity and stability. Its structure is illustrated below:

Compound NameStructureNotable Features
This compoundStructureContains a furan ring and biphenyl moiety, contributing to its biological activity.

Synthesis

The synthesis of this compound typically involves the Claisen-Schmidt condensation reaction between 4-biphenylcarboxaldehyde and 2-acetylfuran in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction is conducted in ethanol or methanol under mild conditions to yield the desired product with high purity .

Antimicrobial Properties

Research indicates that compounds containing furan rings often exhibit antimicrobial activity . The presence of the furan moiety in this compound suggests potential efficacy against various bacterial and fungal strains. In vitro studies have shown that similar furan derivatives possess significant antibacterial and antifungal properties .

Anticancer Activity

The compound has been investigated for its anticancer properties , with studies suggesting it may induce apoptosis in cancer cells. The mechanism involves modulation of key signaling pathways such as PI3K/Akt and MAPK pathways, which are crucial for cell survival and proliferation .

Anti-inflammatory Effects

This compound may also exhibit anti-inflammatory effects by inhibiting pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This activity could be beneficial for developing treatments for inflammatory diseases .

Study on Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several chalcone derivatives, including this compound. The results demonstrated that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .

Study on Anticancer Properties

In another study focused on anticancer effects, this compound was tested against various cancer cell lines. The compound showed IC50 values indicating effective cytotoxicity at concentrations lower than many standard chemotherapeutic agents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.